molecular formula C14H10N2O2 B066736 5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid CAS No. 164295-94-7

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B066736
CAS No.: 164295-94-7
M. Wt: 238.24 g/mol
InChI Key: JQMUXXNJOLCBJJ-UHFFFAOYSA-N
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Description

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibition : A study by Vah et al. (2022) discussed the regioselective synthesis of 5- and 3-hydroxy-N-aryl-1H-pyrazole-4-carboxylates and their evaluation as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the biosynthesis of pyrimidines in malaria parasites. The study found that certain pyrazole derivatives showed significant inhibitory activity, highlighting potential applications in antimalarial drug development (Vah et al., 2022).

  • Antimicrobial and Anti-proliferative Activities : Research by Mansour et al. (2020) synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety and evaluated their antimicrobial and anti-proliferative activities. The study discovered that some of these compounds, including pyrazole derivatives, demonstrated significant antimicrobial and antiproliferative effects, suggesting their potential in developing new therapeutic agents (Mansour et al., 2020).

  • Toxicity and Antioxidant Activity : Jasril et al. (2019) conducted a study on the synthesis and evaluation of toxicity and antioxidant activity of pyrazoline derivatives. The research highlighted that certain pyrazoline compounds exhibited high antioxidant activity and toxicity, pointing to their potential applications in developing antioxidant agents (Jasril et al., 2019).

  • Multi-Analyte Detection in Human Gastric Adenocarcinoma Cells : Dhara et al. (2016) described the development of a new fluorescent sensor based on 5-methyl-1H-pyrazole-3-carboxylic acid for detecting Zn2+ and Mg2+ ions in human gastric adenocarcinoma cells. This study underscores the application of such compounds in biological imaging and diagnosis (Dhara et al., 2016).

  • Synthesis and Characterization of Indolyl-pyrazoline : Shroff et al. (2017) synthesized novel indolyl-pyrazoline derivatives and evaluated their anti-inflammatory activity. This research adds to the understanding of the therapeutic potential of pyrazoline derivatives in treating inflammation (Shroff et al., 2017).

Mechanism of Action

Target of Action

5-Naphthalen-2-yl-1H-pyrazole-3-carboxylic acid primarily targets specific enzymes or receptors involved in inflammatory pathways. These targets often include cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators like prostaglandins .

Mode of Action

The compound interacts with its targets by binding to the active sites of COX enzymes, inhibiting their activity. This inhibition reduces the production of prostaglandins, thereby decreasing inflammation and pain . The binding is typically competitive, meaning the compound competes with the natural substrate of the enzyme.

Biochemical Pathways

By inhibiting COX enzymes, this compound affects the arachidonic acid pathway. This pathway is responsible for the production of various eicosanoids, including prostaglandins and thromboxanes, which are involved in inflammation, fever, and pain responses . The downstream effect is a reduction in these inflammatory mediators, leading to anti-inflammatory and analgesic effects.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed well in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties influence its bioavailability, which is the proportion of the drug that enters the circulation and can exert its effects.

Result of Action

At the molecular level, the inhibition of COX enzymes leads to decreased synthesis of pro-inflammatory mediators. At the cellular level, this results in reduced inflammation, pain, and fever. The compound’s action can also lead to a decrease in the recruitment of inflammatory cells to sites of injury or infection .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other drugs or dietary components can alter its absorption and metabolism .

Properties

IUPAC Name

3-naphthalen-2-yl-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMUXXNJOLCBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354569
Record name 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164295-94-7
Record name 3-(Naphthalen-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(naphthalen-2-yl)-1H-pyrazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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